3-Benzyl-1-methyl-piperazine dihydrochloride
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Overview
Description
3-Benzyl-1-methyl-piperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group attached to the third carbon of the piperazine ring and a methyl group attached to the first nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, with two hydrochloride ions associated with it. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and benzyl chloride.
N-Alkylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-benzylpiperazine.
N-Methylation: The 3-benzylpiperazine is then methylated using methyl iodide or dimethyl sulfate to yield 3-benzyl-1-methyl-piperazine.
Formation of Dihydrochloride Salt: The final step involves treating 3-benzyl-1-methyl-piperazine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-methyl-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the piperazine ring can produce secondary amines.
Substitution: Substitution reactions can introduce various functional groups, such as halogens, into the benzyl ring.
Scientific Research Applications
3-Benzyl-1-methyl-piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Piperazine derivatives are explored for their potential use in treating neurological disorders, such as Parkinson’s disease and schizophrenia.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors in the brain, modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the methyl group on the nitrogen atom.
1-Methylpiperazine: Similar structure but lacks the benzyl group.
4-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Benzyl-1-methyl-piperazine dihydrochloride is unique due to the presence of both benzyl and methyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups can enhance the compound’s ability to cross the blood-brain barrier, making it a valuable candidate for neurological research .
Properties
IUPAC Name |
3-benzyl-1-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKWNWADDVXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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